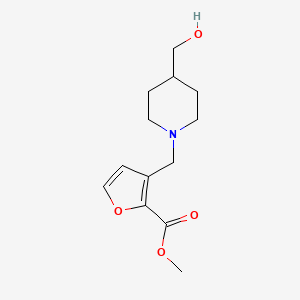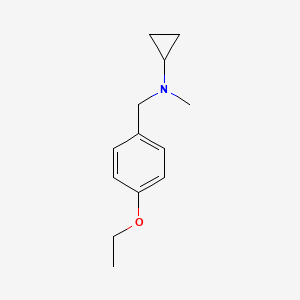![molecular formula C16H12Cl4N2 B14916966 (1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as 3,4-Dichloroacetophenone and 1-(3,4-dichlorophenyl)ethan-1-one . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydrazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroacetophenone: Shares a similar structure but lacks the hydrazone functional group.
1-(3,4-Dichlorophenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Contains a thiazole ring in addition to the hydrazone group.
Uniqueness
1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl4N2 |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H12Cl4N2/c1-9(11-3-5-13(17)15(19)7-11)21-22-10(2)12-4-6-14(18)16(20)8-12/h3-8H,1-2H3/b21-9+,22-10+ |
InChI Key |
UUHPCZQERPHDJK-VGENTYGXSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC(=C(C=C1)Cl)Cl)/C)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NN=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


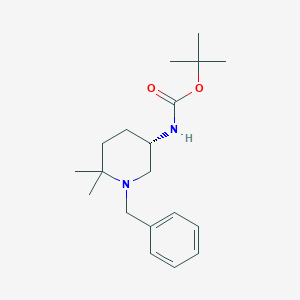
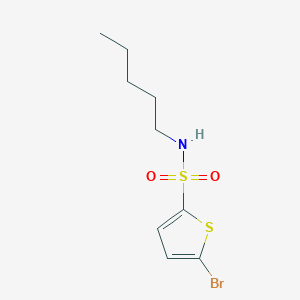
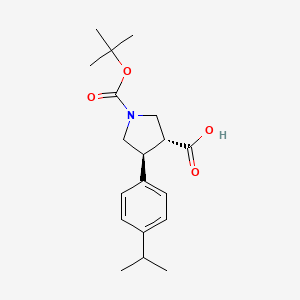
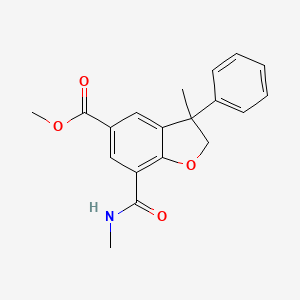
![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)
![2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)

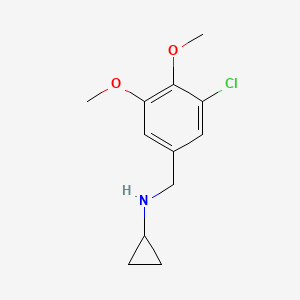

![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
